![molecular formula C29H32N4O7 B2566995 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide CAS No. 899916-32-6](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide
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Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide is a useful research compound. Its molecular formula is C29H32N4O7 and its molecular weight is 548.596. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Quinazolinone analogues have been synthesized and evaluated for their antitumor activities, demonstrating broad spectrum antitumor activity and selective activities toward different cancer cell lines. Molecular docking studies have also been conducted to understand their mechanism of action, particularly through the inhibition of specific kinases involved in cancer progression (Ibrahim A. Al-Suwaidan et al., 2016). This suggests that N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide could be explored for its antitumor properties, potentially contributing to the development of new cancer therapies.
Antimicrobial Agents
New quinazolines have been synthesized with potential antimicrobial agents, showing antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus. The structural features of these compounds play a significant role in their antimicrobial efficacy (N. Desai et al., 2007). This area of research indicates that the compound might also hold promise as an antimicrobial agent, subject to further investigation.
Neurokinin-1 Receptor Antagonism
Compounds with affinity for the neurokinin-1 (NK1) receptor, exhibiting potential efficacy in pre-clinical tests relevant to clinical efficacy in conditions like emesis and depression, have been studied (T. Harrison et al., 2001). This suggests a potential research avenue for N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide in the study of neurological disorders and conditions mediated by the NK1 receptor.
Synthesis and Characterization
The synthesis and characterization of quinazoline derivatives have been a focus of research, leading to the discovery of new synthetic methods and potential applications of these compounds in medicinal chemistry and drug development (K. Shikhaliev et al., 2008). This aspect highlights the importance of continued research into the synthesis of complex compounds like N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide for expanding the repertoire of bioactive molecules.
properties
CAS RN |
899916-32-6 |
---|---|
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide |
Molecular Formula |
C29H32N4O7 |
Molecular Weight |
548.596 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C29H32N4O7/c1-38-24-12-11-20(17-25(24)39-2)13-14-30-26(34)10-5-15-32-28(36)22-8-3-4-9-23(22)33(29(32)37)19-27(35)31-18-21-7-6-16-40-21/h3-4,6-9,11-12,16-17H,5,10,13-15,18-19H2,1-2H3,(H,30,34)(H,31,35) |
InChI Key |
OBKGBNGCJRMRDX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)OC |
solubility |
not available |
Origin of Product |
United States |
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